molecular formula C19H22ClN3O2S B2690977 N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide CAS No. 1226441-46-8

N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide

Cat. No.: B2690977
CAS No.: 1226441-46-8
M. Wt: 391.91
InChI Key: XJUIXLSRLUSUJF-UHFFFAOYSA-N
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Description

N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-N’-[2-(methylsulfanyl)phenyl]ethanediamide is a complex organic compound that features a combination of aromatic and aliphatic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-N’-[2-(methylsulfanyl)phenyl]ethanediamide typically involves multiple steps:

    Formation of the Intermediate: The initial step involves the reaction of 2-chlorobenzaldehyde with dimethylamine to form 2-(2-chlorophenyl)-2-(dimethylamino)ethanol.

    Amidation: The intermediate is then reacted with 2-(methylsulfanyl)aniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired ethanediamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like nitric acid for nitration and bromine for bromination are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro and halogenated derivatives.

Scientific Research Applications

N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-N’-[2-(methylsulfanyl)phenyl]ethanediamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-N’-[2-(methylsulfanyl)phenyl]ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-N’-[2-(methylsulfanyl)phenyl]ethanediamide: shares similarities with other ethanediamide derivatives, such as:

Uniqueness

The uniqueness of N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-N’-[2-(methylsulfanyl)phenyl]ethanediamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chlorophenyl and methylsulfanyl groups enhances its reactivity and potential for diverse applications.

Properties

IUPAC Name

N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-N'-(2-methylsulfanylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O2S/c1-23(2)16(13-8-4-5-9-14(13)20)12-21-18(24)19(25)22-15-10-6-7-11-17(15)26-3/h4-11,16H,12H2,1-3H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJUIXLSRLUSUJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C(=O)NC1=CC=CC=C1SC)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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